DOTA-(Tyr3)-Octreotate acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C67H94N14O21S2 |
|---|---|
Molecular Weight |
1495.7 g/mol |
IUPAC Name |
acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |
InChI Key |
MGIRFLMPSDEBOD-UZOALHFESA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Dota Tyr3 Octreotate Acetate Precursors
Parent Peptide Synthesis
The foundation of DOTA-(Tyr3)-Octreotate is the octapeptide analog itself. Its synthesis involves the precise assembly of amino acids and subsequent cyclization to form the biologically active conformation.
Solid-Phase Peptide Synthesis (SPPS) Protocols
The linear precursor of the Tyr3-Octreotate peptide is predominantly assembled using Solid-Phase Peptide Synthesis (SPPS), a technique that builds the peptide chain on an insoluble resin support. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a commonly employed protocol. researchgate.netresearchgate.net
In a typical Fmoc-based SPPS, amino acids are added sequentially. Each amino acid is protected at its N-terminus by an Fmoc group and possesses side-chain protecting groups like tert-butyl (tBu) for Threonine and Tyrosine, and butoxycarbonyl (Boc) for Lysine and Tryptophan. Current time information in Tiranë, AL.nih.gov The synthesis cycle involves:
Deprotection: Removal of the N-terminal Fmoc group from the resin-bound amino acid using a piperidine (B6355638) solution in a solvent like N,N-dimethylformamide (DMF). nih.gov
Coupling: The next Fmoc-protected amino acid is activated in situ and coupled to the newly freed N-terminus. Common activation reagents include combinations like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with an organic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like N-methyl-2-pyrolidinone (NMP). researchgate.netnih.govuni-mainz.de
The cysteine residues, which will later form the disulfide bridge, are often protected with groups such as Acetamidomethyl (Acm) or Trityl (Trt) to prevent premature side reactions. Current time information in Tiranë, AL.lookchem.com After the complete amino acid sequence is assembled, the peptide is cleaved from the resin support using an acidic cocktail, commonly containing trifluoroacetic acid (TFA). nih.gov
Disulfide Bond Formation and Cyclization
Following the assembly of the linear peptide and its cleavage from the solid support, the crucial intramolecular disulfide bond between the two cysteine residues is formed. This cyclization step is critical for establishing the peptide's conformation and receptor binding affinity.
Several methods are employed for this oxidation reaction:
On-Resin Cyclization: In some protocols, the disulfide bond is formed while the peptide is still attached to the resin. This can be achieved using reagents like thallium trifluoroacetate (B77799) [Tl(Tfa)3]. Current time information in Tiranë, AL.
Solution-Phase Cyclization: More commonly, the cyclization is performed in a dilute solution after the peptide has been cleaved from the resin. This approach minimizes the formation of intermolecular cross-linked dimers and oligomers. researchgate.net A frequent method involves dissolving the linear peptide in a dilute aqueous solution, such as 5% ammonium (B1175870) acetate (B1210297), and adjusting the pH to a neutral or slightly basic level (pH 7.0-7.5) to facilitate oxidation. researchgate.net Another reported method uses hydrogen peroxide (H2O2) in an aqueous solution to induce disulfide bond formation. researchgate.netnih.gov The progress of the cyclization is typically monitored using High-Performance Liquid Chromatography (HPLC). researchgate.net
DOTA Conjugation Methodologies for DOTA-(Tyr3)-Octreotate Acetate Precursors
With the cyclized Tyr3-Octreotate peptide prepared, the final step is the covalent attachment of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator. This is typically achieved by forming a stable amide bond between one of the carboxyl groups of DOTA and the free primary amine of the peptide's N-terminus.
Solution-Phase Coupling Techniques
The conjugation of DOTA to the peptide is generally carried out in the solution phase. This involves reacting the peptide precursor with a DOTA derivative under conditions that promote amide bond formation.
An efficient and economical method involves the direct use of unprotected DOTA, where all four carboxylic acid groups are free. researchgate.net This strategy relies on the controlled activation of only one of the four carboxylates for coupling. The reaction is typically performed by pre-activating DOTA in situ with coupling agents before the addition of the peptide. researchgate.netlookchem.com
A successful approach involves dissolving DOTA in a water/DMF solvent system and activating it with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like DIPEA. researchgate.netnih.gov The peptide, dissolved in DMF, is then added to this mixture. lookchem.com This method has been shown to produce high yields (>98%) in a relatively short time (around 2 hours) with minimal side product formation. researchgate.netlookchem.com
The efficiency of the DOTA conjugation reaction is highly dependent on the choice of reagents and solvent systems. Two primary strategies have been optimized for this purpose, differing mainly in the form of DOTA used.
Strategy 1: Protected DOTA This approach utilizes a DOTA derivative where three of the four carboxylic acid groups are protected as tert-butyl (t-Bu) esters (DOTA-tris(t-Bu) ester). researchgate.netnih.gov This leaves a single free carboxylic acid to react with the peptide's N-terminus, preventing cross-linking. The coupling is typically mediated by phosphonium- or uronium-based reagents. A widely used combination is HATU as the coupling agent with DIPEA as the base, in solvents like DMF or NMP. researchgate.netnih.gov After the coupling reaction, the t-Bu protecting groups are removed using TFA. This method results in good final yields, reported to be around 60%. researchgate.netnih.gov
Strategy 2: Unprotected DOTA As described previously, this method uses DOTA with all four carboxyl groups free. Optimization involves activating DOTA with carbodiimide-based reagents. A common combination is EDCI and NHS, which together form a more stable active ester of DOTA prior to the introduction of the peptide. researchgate.netlookchem.comnih.gov The use of a mixed solvent system, such as water/DMF, is crucial as it helps to solubilize both the hydrophilic DOTA and the more organic-soluble protected peptide. researchgate.net
The following table summarizes and compares the optimized reaction conditions for these two principal solution-phase coupling techniques.
| Feature | Strategy 1: Protected DOTA | Strategy 2: Unprotected DOTA |
| DOTA Derivative | DOTA-tris(t-Bu) ester | DOTA (unprotected) |
| Coupling Reagents | HATU, DIPEA | EDCI, NHS, DIPEA |
| Solvent System | N,N-dimethylformamide (DMF) or N-methyl-2-pyrolidinone (NMP) | Water / DMF mixture |
| Reaction Time | Not specified, but is a multi-step process including deprotection | ~2 hours for coupling |
| Reported Yield | ~60% (final yield after purification and deprotection) | >98% (for the coupling step) |
| Key Advantage | High selectivity due to protected carboxylates | High yield, rapid, and more economical (avoids protected DOTA) |
| This table is based on data from multiple research findings. researchgate.netresearchgate.netnih.govlookchem.comnih.gov |
Yield Optimization and Side Product Minimization
The efficient synthesis of this compound precursors is paramount for its widespread clinical application. Researchers have explored various strategies to maximize yield and minimize the formation of unwanted side products. Key areas of focus include the optimization of reaction conditions, the use of scavengers, and advanced purification techniques.
One of the primary challenges in the synthesis of DOTA-peptide conjugates is preventing the formation of impurities. During the labeling process of DOTA-TATE with radionuclides like Gallium-68, radiolytic oxidation by-products can form. nih.gov The addition of radical scavengers such as ascorbic acid or ethanol (B145695) to the reaction mixture has been shown to significantly improve the radiochemical purity of the final product. nih.gov For instance, the use of a sodium ascorbate (B8700270) buffer is effective in suppressing the formation of radiolysis impurities, particularly when dealing with higher amounts of radioactivity. uzh.ch
The pH of the reaction medium is another critical parameter. For the chelation of Gallium-68 with DOTA, a pH below 4 can result in poor chelation, while a pH above 5 can lead to the formation of gallium hydroxide (B78521), rendering it unavailable for the reaction. snmjournals.org Similarly, for labeling with Lutetium-177, a pH range of 4.0–4.5 is generally recommended. mdpi.com
Temperature and reaction time also play a significant role. Microwave-assisted synthesis has emerged as a technique to accelerate the coupling of DOTA to the peptide, with optimal temperatures ranging from 40°C to 60°C. researchgate.net In some cases, reducing the heating temperature and prolonging the heating time, in conjunction with the addition of ethanol, can minimize the formation of side products. uzh.ch
The amount of the peptide precursor used is another factor to consider. Using an optimal amount, such as 15 μg of peptide for a specific synthesis scale, can lead to good labeling yields without the unnecessary cost and potential for competitive binding associated with excessive peptide amounts. snmjournals.org
Post-synthesis purification is crucial for removing any remaining impurities. High-performance liquid chromatography (HPLC) is a standard method for purifying the crude product and isolating the desired this compound. researchgate.net
Table 1: Factors Influencing Yield and Purity of this compound
| Parameter | Optimal Condition/Strategy | Rationale |
|---|---|---|
| Side Product Formation | Addition of radical scavengers (e.g., ascorbic acid, ethanol) | Suppresses radiolytic oxidation by-products. nih.govuzh.ch |
| pH | ~4-5 for Ga-68 labeling; 4.0-4.5 for Lu-177 labeling | Prevents poor chelation and formation of metal hydroxides. snmjournals.orgmdpi.com |
| Temperature | 40°C - 60°C for microwave-assisted synthesis | Optimizes the rate of DOTA coupling to the peptide. researchgate.net |
| Peptide Amount | Optimized based on synthesis scale (e.g., 15 µg) | Balances cost-effectiveness with efficient labeling. snmjournals.org |
| Purification | High-Performance Liquid Chromatography (HPLC) | Isolates the pure product from reaction impurities. researchgate.net |
Advanced Conjugation Strategies
To enhance the efficiency and versatility of conjugating the DOTA chelator to the octreotate peptide, researchers have turned to advanced chemical ligation techniques. These methods offer mild reaction conditions and high specificity, which are advantageous for complex biomolecules.
Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition ("Click" Chemistry)
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation. nih.gov This reaction forms a stable triazole ring by covalently linking a molecule functionalized with an azide (B81097) group to another with an alkyne group. nih.gov The reaction is characterized by high yields, mild conditions, and tolerance to a wide range of functional groups. glenresearch.com
However, a significant challenge in applying CuAAC to DOTA-peptide conjugation is the high affinity of the copper catalyst for the DOTA macrocycle. This can interfere with subsequent radiolabeling steps. nih.gov To circumvent this, copper-free click chemistry approaches have been developed. These methods often utilize strained cyclooctynes that react spontaneously with azides without the need for a copper catalyst. nih.govresearchgate.net This copper-free approach has been successfully used to synthesize DOTA-peptide conjugates with excellent radiochemical purity and high specific activity. nih.gov
Thio Acid/Sulfonyl Azide Amidation ("Sulfo-Click" Reaction)
The "sulfo-click" reaction is another emerging bioconjugation strategy that involves the reaction of a sulfonyl azide with a thio acid to form a stable amide bond. nih.govresearchgate.net This reaction is considered to have "click" characteristics due to its high efficiency and specificity. digitellinc.com
This method has been applied to the synthesis of DOTA-peptide conjugates by functionalizing DOTA with a sulfonyl azide for subsequent reaction with a thio acid-modified peptide. nih.govresearchgate.net A key advantage of this reaction is that it can proceed efficiently in various solvents, including polar protic and aprotic media, and is tolerant of a wide array of functional groups. nsf.gov The reaction kinetics can be influenced by the electronic properties of the azide, with electron-withdrawing groups on the azide generally leading to faster reaction rates. nsf.gov A one-pot variant of the sulfo-click reaction has been developed, further simplifying the conjugation process. rsc.org
Physicochemical Characterization Techniques for Unlabeled this compound and its Conjugates
Rigorous characterization is essential to confirm the identity, purity, and stability of unlabeled this compound and its conjugates. A combination of analytical techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of DOTA-TATE. iaea.orgresearchgate.net It is used to determine the purity of the peptide and to separate the desired product from starting materials and side products. researchgate.netnih.gov Different HPLC methods have been developed and validated for the quality control of both unlabeled and radiolabeled DOTA-TATE preparations. iaea.orgnih.gov The retention time of the main peak in the HPLC chromatogram is compared to a reference standard to identify the compound. isotope-cmr.com
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized this compound. researchgate.netresearchgate.net Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry are employed to obtain precise mass data, which helps in verifying the chemical identity of the compound. researchgate.netaau.dk Tandem mass spectrometry (LC-MS/MS) can further be used to characterize and identify impurities. nih.gov
Table 2: Physicochemical Characterization of this compound
| Technique | Application | Key Findings/Parameters |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity determination and purification | Retention time corresponds to reference standard; Purity ≥ 98.0%. researchgate.netisotope-cmr.com |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | m/z = 1435.6 ± 4. isotope-cmr.com |
Radiochemistry and Radiolabeling Methodologies for Dota Tyr3 Octreotate Acetate
Selection of Radionuclides for DOTA-(Tyr3)-Octreotate Acetate (B1210297) Radioconjugates
The choice of radionuclide is a critical determinant of the efficacy of DOTA-(Tyr3)-Octreotate based radiopharmaceuticals. The selection depends on the intended application, whether it be for imaging or therapeutic purposes.
Positron Emitters for Imaging Research (e.g., Gallium-68, Copper-64)
For diagnostic imaging using Positron Emission Tomography (PET), radionuclides that decay by positron emission are required. These positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner.
Gallium-68 (⁶⁸Ga): With a half-life of 68 minutes and a high positron yield of 89%, ⁶⁸Ga is a widely used radionuclide for PET imaging. researchgate.netnih.gov Its short half-life is well-suited to the pharmacokinetics of many peptides, including DOTA-(Tyr3)-Octreotate. nih.gov The convenience of its production from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator further enhances its clinical utility. nih.govnih.gov ⁶⁸Ga-DOTA-(Tyr3)-Octreotate has demonstrated high-resolution imaging and favorable pharmacokinetics for the detection of somatostatin (B550006) receptor-expressing tumors. snmjournals.org
Copper-64 (⁶⁴Cu): This radionuclide offers a longer half-life of 12.7 hours, which can be advantageous for imaging at later time points. nih.govnih.gov In addition to positron emission (17.6%), ⁶⁴Cu also decays by beta emission, giving it potential for therapeutic applications as well. nih.gov Studies have shown that ⁶⁴Cu-labeled DOTA-(Tyr3)-Octreotate analogues exhibit significant uptake in SSTR2-positive tumors. nih.gov
| Radionuclide | Half-life | Decay Mode | Key Characteristics for Imaging |
|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | 68 minutes | Positron Emission (β+) | High positron yield, short half-life matching peptide pharmacokinetics, generator-produced. researchgate.netnih.govnih.gov |
| Copper-64 (⁶⁴Cu) | 12.7 hours | Positron Emission (β+), Beta Emission (β-) | Longer half-life allows for delayed imaging, potential for theranostics. nih.govnih.gov |
Beta Emitters for Therapeutic Research (e.g., Lutetium-177, Yttrium-90)
For Peptide Receptor Radionuclide Therapy (PRRT), beta-emitting radionuclides are commonly employed. These radionuclides emit high-energy electrons that can induce cell death in targeted tumor cells.
Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu is a widely used therapeutic radionuclide due to its favorable decay characteristics, including a maximum beta energy of 0.497 MeV and a tissue penetration of approximately 2.5 mm. semnim.es This makes it particularly suitable for treating smaller tumors. semnim.es ¹⁷⁷Lu-DOTA-(Tyr3)-Octreotate has been extensively studied and is a common agent for PRRT of neuroendocrine tumors. semnim.esiaea.org
Yttrium-90 (⁹⁰Y): With a higher beta particle energy (Eβmax = 2.28 MeV) and a longer tissue range of up to 11 mm, ⁹⁰Y is more effective for treating larger tumors. semnim.es ⁹⁰Y-DOTA-(Tyr3)-Octreotate is another important radiopharmaceutical used in PRRT. semnim.esresearchgate.net
| Radionuclide | Half-life | Maximum Beta Energy (MeV) | Maximum Tissue Penetration (mm) | Therapeutic Application |
|---|---|---|---|---|
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | 0.497 | ~2.5 | Effective for smaller tumors. semnim.es |
| Yttrium-90 (⁹⁰Y) | 2.67 days | 2.28 | ~11 | Suitable for larger tumors. semnim.es |
Alpha Emitters for High-Linear Energy Transfer Therapeutic Research (e.g., Bismuth-213)
Alpha-emitting radionuclides deliver high linear energy transfer (LET) radiation, which causes dense ionization tracks leading to highly lethal double-strand DNA breaks in target cells. This makes them a promising option for overcoming resistance to beta-emitters.
Bismuth-213 (²¹³Bi): ²¹³Bi is an alpha-emitter that has been investigated for targeted alpha therapy (TAT). nih.gov It has a short half-life of 45.6 minutes. Studies have demonstrated that ²¹³Bi-DOTA-(Tyr3)-Octreotate can be produced with high radiochemical purity and shows specific binding to somatostatin receptor-expressing tissues. nih.gov Preclinical research has indicated that ²¹³Bi-DOTA-(Tyr3)-Octreotate can induce dose-related antitumor effects with minimal toxicity to healthy organs. nih.govresearchgate.net
Optimized Radiolabeling Protocols for DOTA-(Tyr3)-Octreotate Acetate Conjugates
The successful preparation of DOTA-(Tyr3)-Octreotate radioconjugates relies on carefully optimized radiolabeling protocols to ensure high radiochemical yield and purity.
Reaction Conditions (e.g., pH, temperature, reaction time, buffer systems like ammonium (B1175870) acetate)
The efficiency of the radiolabeling reaction is highly dependent on several key parameters:
pH: The pH of the reaction mixture is a critical factor. For the labeling of DOTA-peptides with trivalent radiometals like ⁹⁰Y and ¹⁷⁷Lu, an optimal pH range of 4.0 to 4.5 is generally recommended. researchgate.net A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides, which can interfere with the labeling process. researchgate.net For ⁶⁸Ga labeling, a pH of 3.5-4.0 is often used. snmjournals.org
Temperature: Heating is often required to facilitate the chelation of the radionuclide by the DOTA macrocycle. For instance, labeling with ⁹⁰Y and ¹⁷⁷Lu is typically completed after 20 minutes at 80°C. researchgate.net For ⁶⁸Ga, heating to 100°C for 7 minutes has been reported. snmjournals.org Some newer methods aim for room temperature labeling to simplify the process. springermedizin.de
Reaction Time: The incubation time must be sufficient to achieve high labeling yields. For example, studies with ⁹⁰Y have shown that a longer reaction time (e.g., 39 minutes versus 30 minutes) can lead to a statistically significant increase in radiochemical yield. nih.gov For ¹⁷⁷Lu, a 30-minute incubation at 82-83°C has been used. iaea.org
Buffer Systems: Buffer systems are used to maintain the optimal pH during the reaction. Ammonium acetate is a commonly used buffer in the radiolabeling of DOTA-(Tyr3)-Octreotate with various radionuclides, including ⁶⁴Cu and ¹⁷⁷Lu. researchgate.netthno.org
| Parameter | Optimal Range/Condition | Rationale/Notes |
|---|---|---|
| pH | 4.0 - 4.5 for ¹⁷⁷Lu/⁹⁰Y 3.5 - 4.0 for ⁶⁸Ga | Prevents radionuclide hydroxide (B78521) formation and optimizes chelation kinetics. snmjournals.orgresearchgate.net |
| Temperature | 80°C - 100°C | Accelerates the complexation reaction. snmjournals.orgresearchgate.net |
| Reaction Time | 20 - 40 minutes | Ensures completion of the labeling reaction for high yield. researchgate.netnih.gov |
| Buffer | Ammonium Acetate | Maintains stable pH throughout the reaction. researchgate.netthno.org |
Role of Radioprotective Agents (e.g., gentisic acid)
High levels of radioactivity can lead to the formation of free radicals, which can damage the peptide and reduce the radiochemical purity of the final product through a process called radiolysis. Radioprotective agents are added to the reaction mixture to quench these free radicals and protect the integrity of the radiolabeled peptide.
Gentisic acid: Gentisic acid (2,5-dihydroxybenzoic acid) and its salts are effective radioprotective agents used in the preparation of radiolabeled peptides. psu.eduiiarjournals.orgnih.gov It is often included in kits for the preparation of ¹⁷⁷Lu-DOTA-(Tyr3)-Octreotate. iaea.org Ascorbic acid is another agent that can be used for this purpose. iaea.org
Radiochemical Purity and Stability Assessment of this compound Radioconjugates
The assessment of radiochemical purity and stability is a critical component of the quality control process for this compound (DOTA-TATE) radioconjugates. These evaluations ensure that the radiopharmaceutical meets stringent quality standards before its application. The primary analytical methods employed for determining radiochemical purity are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). iaea.orgresearchgate.net Stability studies are equally important to understand how factors such as pH, temperature, and the presence of stabilizers affect the integrity of the radiolabeled compound over time. researchgate.neteuropa.eu
Radiochemical Purity Assessment
Determining the radiochemical purity of DOTA-TATE radioconjugates is essential to quantify the percentage of the radionuclide that has been successfully chelated by the this compound peptide. The presence of radiochemical impurities, such as free radionuclides or hydrolyzed species, can compromise the quality of the radiopharmaceutical.
High-Performance Liquid Chromatography (HPLC) is a widely accepted and sensitive method for the determination of the chemical and radiochemical purity of DOTA-TATE radioconjugates. nih.govnih.gov For instance, a validated HPLC method for [⁶⁸Ga]Ga-DOTA-TATE utilizes a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). nih.govnih.gov The detection is typically performed using a UV detector at 220 nm and a radioactivity detector in series. nih.gov Such methods are validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. nih.govnih.gov
| Parameter | [⁶⁸Ga]Ga-DOTA-TATE nih.govnih.gov | [¹⁷⁷Lu]Lu-HA-DOTA-TATE nih.gov |
|---|---|---|
| Column | Symmetry C18, 3 µm, 120Å (3.0 mm × 150 mm) | Not specified |
| Mobile Phase A | Water + 0.1% TFA | Not specified |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Not specified |
| Flow Rate | 0.600 mL/min | Not specified |
| Run Time | 16 min | Not specified |
| Linearity (r²) | 0.999 | Linear over 0.300-130 MBq/mL |
| LOD | 0.5 µg/mL | Not specified |
| LOQ | 0.1 µg/mL | Lower limit of quantification can be accurately measured after dilution |
| Intra-day Precision (CV%) | 0.22% - 0.52% | Considered precise |
| Inter-day Precision (CV%) | 0.20% - 0.61% | Considered precise |
Thin-Layer Chromatography (TLC) offers a more rapid method for assessing radiochemical purity. For [⁶⁸Ga]Ga-DOTA-TATE, an optimized ITLC system using silica (B1680970) gel-impregnated microfiber chromatography paper (ITLC-SG) with a mobile phase of methanol (B129727) and 1 M ammonium acetate (80:20 v/v) has been developed. snmjournals.org This method significantly reduces the analysis time to approximately 12.7 minutes. snmjournals.org However, it is important to note that discrepancies can exist between TLC and HPLC results, particularly concerning the sorption of ionic ⁶⁸Ga species on reversed-phase HPLC columns, which may affect the accuracy of the purity measurement. researchgate.net
Stability Assessment
The stability of DOTA-TATE radioconjugates is influenced by several factors, including radiolysis, pH, temperature, and the concentration of the peptide. Radiolysis, the degradation of the molecule due to radiation, is a major factor affecting the shelf-life of therapeutic radiopharmaceuticals. researchgate.net
The pH of the reaction mixture plays a crucial role in the radiolabeling efficiency and stability of the resulting conjugate. For [²²⁵Ac]Ac-DOTA-TATE, optimal radiochemical yields were achieved at a pH of 8.5. europa.eu Similarly, for [⁶⁸Ga]Ga-DOTA-TATE, the optimal pH for labeling is between 4 and 4.5. nih.gov Temperature is another critical parameter, with studies on [²²⁵Ac]Ac-DOTA-TATE showing optimal yields at temperatures above 80°C for 20 minutes. europa.eu For [⁶⁸Ga]Ga-DOTA-TATE, the recommended reaction temperature is between 90°C and 98°C. snmjournals.orgsnmjournals.org
To mitigate radiolysis and improve the stability of the radioconjugate, radical scavengers, also known as quenchers, are often added to the formulation. Studies on [²²⁵Ac]Ac-DOTA-TATE have demonstrated that the addition of quenchers such as cysteine, methionine, ascorbate (B8700270), histidine, or gentisic acid can maintain a high radiochemical purity (>90%) for up to 24 hours. europa.eunih.gov In contrast, nicotinamide (B372718) and vanillin (B372448) showed a more limited effect on stability. nih.gov
| Quencher | Radiochemical Purity at 24h |
|---|---|
| Cysteine | > 90% |
| Methionine | > 90% |
| Ascorbate | > 90% |
| Histidine | > 90% |
| Gentisic Acid | > 90% |
| Ethanol (B145695) | > 90% |
| Nicotinamide | 82.1% |
| Vanillin | 73.0% |
Storage conditions are also vital for maintaining the stability of the final product. For instance, [¹⁷⁷Lu]Lu-DOTA-TATE has shown high stability, with a radiochemical purity greater than 99.50% for up to 72 hours when stored under refrigeration. iaea.org Studies on [²²⁵Ac]Ac-DOTA-TATE indicated that storage in a cold environment, such as on dry ice or at -20°C, provides minor improvements in stability over 24 to 48 hours. nih.gov In vitro stability studies of [⁶⁷Ga]Ga-DOTA-TATE derivatives in phosphate-buffered saline (PBS) at 37°C showed that over 85% of the radioactivity remained intact after 24 hours. iiitd.edu.in Similarly, [⁶⁸Ga]Ga-DOTA-TATE maintained a high radiochemical purity of over 95% after 3 hours of incubation in physiological saline or human serum. nih.gov
| Radioconjugate | Storage Condition | Time | Radiochemical Purity | Reference |
|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-TATE | Refrigeration | 72 hours | > 99.50% | iaea.org |
| [²²⁵Ac]Ac-DOTA-TATE | Dry Ice | 24 hours | > 95% (+1.5% improvement) | nih.gov |
| [²²⁵Ac]Ac-DOTA-TATE | -20°C | 48 hours | > 95% (+2.7% improvement) | nih.gov |
| [⁶⁷Ga]Ga-DOTA-Dn-TATE | PBS at 37°C | 24 hours | > 85.0% | iiitd.edu.in |
| [⁶⁸Ga]Ga-DOTA-TATE | Physiological Saline/Human Serum | 3 hours | > 95% | nih.gov |
In Vitro Characterization of Dota Tyr3 Octreotate Acetate Receptor Interactions
Somatostatin (B550006) Receptor Subtype Selectivity and Binding Affinity of DOTA-(Tyr3)-Octreotate Acetate (B1210297)
DOTA-(Tyr3)-Octreotate, also known as DOTATATE, is a synthetic analogue of the natural hormone somatostatin. A key characteristic of this compound is its high-affinity binding to somatostatin receptors (SSTRs), particularly the subtype 2 receptor (SSTR2), which is overexpressed in many neuroendocrine neoplasms (NENs). radiopaedia.orgnih.gov This selective binding is fundamental to its use in both imaging and therapy of these tumors. medwisehealth.com
Quantitative Receptor Binding Studies (e.g., Half-Maximal Inhibitory Concentration (IC50), Half-Maximal Effective Concentration (EC50) values)
The binding affinity of DOTA-(Tyr3)-Octreotate and its radiolabeled variants is quantified using metrics such as the half-maximal inhibitory concentration (IC50), which measures the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.
Studies have shown that DOTA-(Tyr3)-Octreotate and its metallic complexes exhibit a strong affinity for SSTR2. For instance, Ga-DOTATATE has demonstrated an IC50 value of approximately 0.2 nM for SSTR2. snmjournals.org When complexed with other metals, the affinity remains high, though variations are observed. For example, natLu-DOTA-ST8950, a related compound, showed an IC50 of 0.37 nM for SSTR2. mdpi.com In agonist activity assays, natGa-DOTA-TATE demonstrated a half-maximal effective concentration (EC50) of 0.47 nM for inducing SST2-mediated cAMP accumulation. researchgate.net
| Compound | IC50 (nM) for SSTR2 | Reference |
|---|---|---|
| Ga-DOTATATE | 0.2 ± 0.04 | snmjournals.org |
| natLu-DOTA-ST8950 | 0.37 (0.22–0.65) | mdpi.com |
| Unlabeled DOTA-TATE | 2.5 | nih.gov |
| DOTATATE | 15.9 | thno.org |
Comparative Affinity with Other Somatostatin Analogs (e.g., Octreotide (B344500), DOTA-(Tyr3)-Octreotide (DOTATOC), AN-238)
When compared to other somatostatin analogs, DOTA-(Tyr3)-Octreotate generally exhibits a higher or comparable affinity for SSTR2. For instance, 68Ga-DOTATATE has been reported to have a nearly 10-fold higher binding affinity for SSTR2 than 68Ga-DOTATOC (IC50 of 0.2 ± 0.04 nM versus 2.5 ± 0.5 nM, respectively). snmjournals.org However, other studies suggest that the clinical significance of this in vitro difference may not be substantial, with both tracers showing excellent performance in imaging. snmjournals.orgsnmjournals.org
Compared to the cytotoxic somatostatin analog AN-238, which consists of doxorubicin (B1662922) linked to a somatostatin analog carrier, DOTATATE shows a significantly higher affinity for SSTR2. thno.orgnih.gov Competition analyses have revealed an IC50 of 15.9 nmol/L for DOTATATE, compared to a much higher IC50 of 492 nmol/L for AN-238, indicating a substantially stronger binding of DOTATATE to the receptor. thno.org
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Ga-DOTATATE | 0.2 ± 0.04 | snmjournals.org |
| Ga-DOTATOC | 2.5 ± 0.5 | snmjournals.org |
| DOTATATE | 15.9 | thno.org |
| AN-238 | 492 | thno.org |
Impact of DOTA Conjugation and Metal Incorporation on Binding Profile
The process of conjugating the DOTA chelator to the octreotate peptide and the subsequent incorporation of a metal ion can influence the receptor binding affinity. The DOTA chelator is essential for stably binding radiometals like Gallium-68 (68Ga), Lutetium-177 (177Lu), and Yttrium-90 (90Y). medwisehealth.com
The choice of the radiometal can subtly alter the binding characteristics of the entire molecule. For instance, 68Ga-based radiopharmaceuticals have been shown to have higher binding affinities to SSTR2 and SSTR5 compared to their lutetium and indium counterparts. snmjournals.org This difference in affinity can lead to variations in tumor uptake. snmjournals.org Despite these in vitro differences, both 68Ga-DOTATATE and 177Lu-DOTATATE have demonstrated similar imaging and biodistribution profiles in preclinical models, suggesting that the fundamental high affinity for SSTR2 is maintained across different metallic labels. nih.govresearchgate.net The structural changes, including those in the chelator and the radiometal, can affect the ligand binding affinities. nih.gov
Agonist Activity Assessment
DOTA-(Tyr3)-Octreotate acts as an agonist at the somatostatin receptor. Upon binding, it mimics the action of the natural somatostatin peptide, initiating a cascade of intracellular events. One of the key downstream effects of SSTR2 activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Studies have confirmed the agonist properties of DOTA-(Tyr3)-Octreotate. For example, natGa-DOTA-TATE was shown to have the same potency for inducing SSTR2-mediated cAMP accumulation as natGa-DOTA-TATE, with an EC50 value of 0.47 nM. researchgate.net This agonist activity is crucial for the cellular internalization of the radiopharmaceutical, a process that is vital for the efficacy of peptide receptor radionuclide therapy (PRRT).
Cellular Internalization and Retention Mechanisms of DOTA-(Tyr3)-Octreotate Acetate (e.g., Endocytosis)
Following the binding of DOTA-(Tyr3)-Octreotate to the SSTR2 receptor on the cell surface, the entire receptor-ligand complex is internalized into the cell. This process, known as receptor-mediated endocytosis, is a specific, time-dependent, and temperature-dependent mechanism. nih.gov The internalization of the radiolabeled peptide is a critical factor for the therapeutic efficacy of PRRT, as it leads to the accumulation and prolonged retention of the radionuclide within the tumor cells, thereby maximizing the radiation dose delivered to the tumor while minimizing exposure to surrounding healthy tissues.
The amount of internalized DOTA-(Tyr3)-Octreotate can be influenced by the specific radiometal attached. For instance, it has been observed that the amount of [90Y-DOTA0,Tyr3]octreotide internalized was higher than that of [111In-DOTA0,Tyr3]octreotide. nih.gov This highlights how the choice of radionuclide can impact not only binding affinity but also the subsequent cellular processing of the radiopharmaceutical.
Methodological Considerations in In Vitro Receptor Assays (e.g., use of cell homogenates versus intact cells)
The methodology employed in in vitro receptor binding assays can significantly influence the obtained results. Common approaches include the use of cell homogenates, which contain fragmented cell membranes, or intact, living cells. While both methods can provide valuable information, they may yield different quantitative results for binding parameters.
The use of cell homogenates allows for the direct assessment of ligand binding to the receptor without the complexities of cellular processes like internalization. In contrast, assays with intact cells provide a more physiologically relevant model that incorporates dynamic processes such as receptor trafficking and internalization. A comparative study on the saturation binding of 64Cu-labeled somatostatin analogues found that while both cell homogenates and intact cells could be used, the specific binding parameters, such as the maximum number of binding sites (Bmax), could differ between the two methods. This underscores the importance of considering the experimental setup when interpreting in vitro binding data and extrapolating it to the in vivo situation.
Preclinical Evaluation of Dota Tyr3 Octreotate Acetate in Animal Models
In Vivo Somatostatin (B550006) Receptor Targeting and Specificity
DOTA-(Tyr3)-Octreotate, often referred to as DOTA-TATE, is designed to target somatostatin receptors (SSTRs), which are overexpressed on the surface of various tumor cells, particularly neuroendocrine tumors (NETs). Preclinical studies have consistently demonstrated the high affinity and specificity of its radiolabeled forms for these receptors in vivo.
Specific Uptake in Somatostatin Receptor-Positive Tissues
Animal models have been instrumental in confirming the specific accumulation of radiolabeled DOTA-TATE in tissues with high densities of somatostatin receptors. Biodistribution studies in rats bearing pancreatic tumors (CA20948) showed the highest uptake of [¹⁷⁷Lu]Lu-DOTA-TATE in the tumor and other SSTR2-positive organs, such as the adrenals, pituitary, and pancreas. nih.gov Similarly, studies with other radionuclides like ⁶⁸Ga and ²¹³Bi conjugated with DOTA-TATE have shown specific binding and high uptake in SSTR-expressing tissues. nih.govnih.gov
This targeted uptake is receptor-mediated. When excess unlabeled octreotide (B344500) was administered to saturate the SSTR binding sites in mice with AR42J pancreatic cancer xenografts, a significant reduction in the uptake of a radiolabeled DOTA-TATE analog was observed in the tumor. snmjournals.org This blocking effect confirms that the accumulation is specifically due to the binding of the compound to somatostatin receptors.
The spleen, kidneys, and adrenal glands consistently show high physiological uptake due to the natural expression of SSTRs in these organs. tsnmjournals.orgnih.govnih.gov For instance, the spleen's red pulp contains a high density of SSTRs, leading to intense tracer accumulation. nih.gov The adrenal glands also exhibit high uptake due to the presence of multiple SSTR subtypes. nih.gov
| Radioconjugate | Animal Model | Tumor Model | Tissue | Uptake (%ID/g) | Time Post-Injection |
|---|---|---|---|---|---|
| Ln-DOTATATE | Mice | AR42J | Tumor | 3.8 - 5.1 | 1 h |
| Ln-DOTATATE | Mice | AR42J | Tumor | 1.7 - 2.3 | 24 h |
| Ln-DOTATATE | Mice | AR42J | Kidneys | 5.8 - 6.5 | 1 h |
| Ln-DOTATATE | Mice | AR42J | Kidneys | 2.7 - 2.9 | 24 h |
| ²¹³Bi-DOTATOC | Lewis Rats | Pancreatic Carcinoma | Kidneys | 11.15 ± 0.46 | 3 h |
| ¹⁷⁷Lu-DOTATATE | Rats | CA20948 Pancreatic Tumor | Tumor | High | N/A |
| ¹⁷⁷Lu-DOTATATE | Rats | CA20948 Pancreatic Tumor | Adrenals | High | N/A |
| ¹⁷⁷Lu-DOTATATE | Rats | CA20948 Pancreatic Tumor | Pancreas | High | N/A |
Correlation between In Vitro Binding Affinity and In Vivo Uptake
A strong correlation exists between the in vitro binding affinity of DOTA-TATE for somatostatin receptors and its observed uptake in tumors in vivo. researchgate.net Peptides with higher binding affinity and better internalization characteristics generally demonstrate higher accumulation in tumors and more rapid clearance from non-target tissues, leading to improved imaging contrast. researchgate.net For example, octreotate derivatives have been shown to possess a higher binding affinity for SSTR2, which translates to better tumor uptake compared to other analogs. researchgate.net
Studies comparing different somatostatin analogs have found that while differences in SSTR affinity can be observed in vitro, the clinical implications of these minor differences may be minimal. mdpi.com However, the fundamental principle holds that high receptor affinity is a prerequisite for effective in vivo targeting and high tumor uptake. Research comparing SSTR agonists like DOTA-TATE with antagonists has shown that antagonists can sometimes lead to even higher tumor uptake and retention, despite having comparable in vitro affinities. nih.govnih.gov This is attributed to differences in cellular processing, with antagonists showing slower dissociation from the receptor. nih.gov
Biodistribution and Pharmacokinetic Profiles of DOTA-(Tyr3)-Octreotate Acetate (B1210297) Radioconjugates
The biodistribution and pharmacokinetic profile of radiolabeled DOTA-TATE determine its effectiveness for both imaging and therapy. These characteristics dictate how the compound travels through the body, how long it remains in circulation, where it accumulates, and how it is eventually cleared.
Tissue Distribution and Clearance Kinetics
Following intravenous administration, radiolabeled DOTA-TATE distributes rapidly throughout the body via the bloodstream. nih.gov Clearance from the blood is generally fast. nih.gov The primary route of excretion is through the kidneys into the urine. nih.gov Studies in humans have shown a cumulative excretion rate of 61.05% within 48 hours after administration. ijrmnm.com
The highest concentration of the radiopharmaceutical is found in SSTR-expressing organs, including the spleen, kidneys, liver, and adrenal glands, in addition to tumors. nih.govtsnmjournals.org The uptake in the liver is partly due to its role in metabolizing peptides. nih.gov The kidneys show high uptake not only because of SSTR expression but also because they are the main route of clearance. nih.gov The effective half-life of the compound in tissues is shorter than its radioactive decay half-life, indicating active biological clearance. researchgate.net For example, in mice, the effective half-life of [²²⁵Ac]Ac-DOTA-TATE in the kidney and liver was calculated to be 1.16 and 5.45 days, respectively. researchgate.net
Influence of Conjugate Modifications on In Vivo Behavior
To improve the pharmacokinetic properties of DOTA-TATE, various modifications have been explored, most notably PEGylation and multimerization.
PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to prolong the circulation time of drugs in the bloodstream. However, in the case of DOTA-TATE analogs, PEGylation has shown mixed results. Some studies found that the incorporation of PEG linkers actually reduced uptake in SSTR2-expressing pancreatic cancer xenografts in animal models. snmjournals.org In other contexts, PEGylation has been shown to reduce aggregation and alter tissue distribution, for example by decreasing accumulation in the lungs and increasing persistence in the blood. nih.gov
Multimerization , which involves creating molecules with multiple peptide units, is another strategy aimed at increasing binding affinity and tumor uptake. The rationale is that multiple binding sites will lead to a stronger interaction with the target cells.
Another significant modification involves the attachment of an albumin-binding entity , such as Evans blue dye. This modification aims to extend the circulation time of the radiopharmaceutical by allowing it to bind to albumin in the blood. Preclinical and clinical studies with [¹⁷⁷Lu]Lu-DOTA-EB-TATE have demonstrated that this approach significantly prolongs blood circulation, leading to a remarkable increase in tumor uptake and retention compared to the unmodified [¹⁷⁷Lu]Lu-DOTA-TATE. researchgate.net This strategy, however, also leads to increased doses to the kidneys and bone marrow. researchgate.net
Excretion Pathways (e.g., renal clearance, glomerular filtration)
Preclinical studies have established that DOTA-(Tyr3)-Octreotate and its radiolabeled variants are predominantly cleared from the body through the kidneys. researchgate.net Biodistribution studies in rat models consistently demonstrate high uptake in the kidneys, indicating that renal clearance is the primary excretion pathway. nih.govosti.gov This renal accumulation is a significant factor in peptide receptor radionuclide therapy (PRRT), as the kidneys can receive a substantial radiation dose, potentially leading to nephrotoxicity. nih.govresearchgate.netnih.gov
The mechanism of renal uptake involves retention in the proximal tubules. nih.govresearchgate.net Research has focused on strategies to mitigate this, such as the co-administration of positively charged amino acids like L-lysine. nih.govresearchgate.net In animal models, pre-treatment with L-lysine has been shown to reduce the renal uptake of radiolabeled DOTA-(Tyr3)-Octreotate by as much as 50% without affecting its accumulation in tumors. nih.govresearchgate.net This pharmacological protection helps to saturate the uptake mechanism in the proximal tubules, thereby lowering the radiation dose to the kidneys and improving the safety profile of the therapy. nih.govresearchgate.net Studies using tracers like [⁶⁸Ga]Ga-DOTA have confirmed that the compound is almost exclusively cleared from the blood via glomerular filtration. nih.gov
Therapeutic Efficacy Studies in Preclinical Tumor Models
Radiolabeled DOTA-(Tyr3)-Octreotate has demonstrated significant therapeutic efficacy in modulating tumor growth across various preclinical models. nih.gov In studies using rats with pancreatic tumors, treatment resulted in a definitive arrest of tumor growth. nih.gov The binding of the compound to somatostatin receptors on tumor cells can suppress cell proliferation, leading to disease stabilization and, in some instances, tumor shrinkage. nih.gov
Table 1: Summary of Preclinical Studies on Tumor Growth Modulation with Radiolabeled DOTA-(Tyr3)-Octreotate
| Radioconjugate | Animal Model | Tumor Type | Key Findings |
| [¹⁷⁷Lu]Lu-DOTA-TATE | Nude CD1 Mice | Pancreatic AR42J Xenografts | Significant deceleration in tumor growth; tumor regression observed for two weeks post-treatment. nih.gov |
| [¹⁷⁷Lu]Lu-DOTA-TATE | Mouse Model | Pheochromocytoma | Substantial reduction of tumor growth and tumor-related renal monoamine excretion. nih.gov |
| [²¹³Bi]Bi-DOTATOC | Lewis Rats | Pancreatic Carcinoma | Significant decrease in tumor growth rate observed 10 days post-injection with >11 MBq. nih.govbohrium.com |
| [¹⁷⁷Lu]Lu-DOTATATE | Rats | Pancreatic CA20948 Tumor | 100% cure rate in rats with small tumors (<1 cm²) after two doses of 277.5 MBq or one dose of 555 MBq. nih.gov |
| [¹⁷⁷Lu]Lu-DOTATATE | Nude Mice | Human Midgut Carcinoid GOT1 | Tumor volume was reduced to 3% of its initial value. nih.gov |
The therapeutic effectiveness of DOTA-(Tyr3)-Octreotate has been evaluated by conjugating it with both alpha (α) and beta (β) emitting radionuclides. bohrium.com The choice of radionuclide can influence the therapeutic outcome, particularly in relation to tumor size. nih.gov
Beta-emitters, such as Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), have been extensively studied. nih.gov ¹⁷⁷Lu, a low-energy beta-emitter, has shown excellent results and high cure rates, particularly in animal models with smaller tumors. nih.govnih.gov In contrast, ⁹⁰Y, a high-energy beta-emitter, has demonstrated greater efficacy on larger tumor lesions. nih.gov Studies comparing [¹⁷⁷Lu]Lu-DOTA-(Tyr3)-octreotate with [¹⁷⁷Lu]Lu-DOTA-(Tyr3)-octreotide found that the octreotate variant resulted in a higher absorbed dose in tumors and a more prominent reduction in tumor volume. nih.gov
Alpha-emitters like Bismuth-213 (²¹³Bi) have also been investigated. nih.govbohrium.com Targeted alpha therapy (TAT) with [²¹³Bi]Bi-DOTA-(Tyr3)-Octreotate has shown dose-related antitumor effects. nih.govbohrium.com In a rat pancreatic carcinoma model, treatment with over 20 MBq of [²¹³Bi]Bi-DOTATOC resulted in significantly greater tumor reduction compared to lower doses. nih.gov Studies in mice with AR42J tumors also found that [²¹³Bi]Bi-DOTATATE significantly decreased tumor volumes and delayed tumor regrowth. nih.gov
Table 2: Comparison of Alpha and Beta-Emitting DOTA-(Tyr3)-Octreotate Radioconjugates in Preclinical Models
| Emitter Type | Radionuclide | Animal Model | Tumor Model | Key Therapeutic Outcomes |
| Beta (β) | ¹⁷⁷Lu | Rats | CA20948 Pancreatic Tumor | More suitable for small lesions; achieved 100% cure rate in some studies. nih.govnih.gov |
| Beta (β) | ⁹⁰Y | Rats | CA20948 Pancreatic Tumor | Showed greater efficacy on large lesions. nih.gov |
| Alpha (α) | ²¹³Bi | Rats | Pancreatic Carcinoma | Dose-related antitumor effects; minimal treatment-related organ toxicity. nih.govbohrium.com |
| Alpha (α) | ²¹³Bi | Mice | AR42J Tumor Xenografts | Significant decrease in tumor volumes and delayed tumor regrowth. nih.gov |
Establishment and Characterization of Relevant Animal Models for DOTA-(Tyr3)-Octreotate Acetate Research (e.g., AR42J Tumor Xenografts, Mouse Pheochromocytoma Models)
The preclinical evaluation of DOTA-(Tyr3)-Octreotate relies on relevant animal models that accurately express somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which the compound targets with high affinity.
AR42J Tumor Xenografts: The AR42J rat pancreatic tumor cell line is a widely used model for SSTR2-expressing tumors. researchgate.netaacrjournals.org These cells are known to overexpress SSTR2, making them suitable for both imaging and therapy studies with radiolabeled somatostatin analogs. nih.govaacrjournals.org AR42J cells have been used in vitro to characterize the internalization behavior of various octreotide conjugates and in vivo by inoculating them into immunodeficient mice (e.g., nude mice) to create tumor xenografts. nih.govaacrjournals.org These xenograft models have been instrumental in evaluating the therapeutic effects of compounds like [¹⁷⁷Lu]Lu-DOTA-TATE and [²¹³Bi]Bi-DOTATATE, demonstrating tumor growth inhibition and regression. nih.govnih.gov
Mouse Pheochromocytoma (MPC) Models: Pheochromocytomas and paragangliomas (PHEO/PGLs) are neuroendocrine tumors that often overexpress SSTR2. nih.govnih.gov The mouse pheochromocytoma (MPC) cell line, allografted into mice, provides a sophisticated model that exhibits functional similarities to human PHEO/PGLs. nih.gov The MPC-mCherry tumor allograft model, for instance, shows high densities of murine SSTR2 and high tumor uptake of radiolabeled DOTA-(Tyr3)-Octreotate. nih.gov This model allows for the monitoring of tumor burden through imaging and measurements of tumor-related biomarkers. nih.gov It has been described as a uniquely powerful tool for the preclinical evaluation of SSTR2-targeting theranostic applications, highlighting the therapeutic potential of [¹⁷⁷Lu]Lu-DOTA-(Tyr3)-Octreotate for treating metastatic PHEO/PGLs. nih.gov
Future Directions and Emerging Research Avenues for Dota Tyr3 Octreotate Acetate
Advancements in Synthetic Chemistry for DOTA-(Tyr3)-Octreotate Acetate (B1210297) and its Derivatives
The synthesis of DOTA-(Tyr3)-Octreotate acetate and its analogs has seen significant advancements, moving towards more efficient, automated, and versatile methods.
Solid-Phase Peptide Synthesis (SPPS): Conventional solid-phase peptide synthesis (SPPS) remains a cornerstone for producing the peptide backbone of DOTA-(Tyr3)-Octreotate. Recent innovations have focused on optimizing this process. For instance, ultrasonic-assisted SPPS has been shown to dramatically reduce synthesis times, in some cases by approximately 8-fold, while also decreasing the required excess of expensive reagents acs.org. Researchers are also exploring various on-resin cyclization strategies to improve yields compared to off-resin methods acs.org. A facile and cost-effective on-resin synthesis of the DOTA chelator itself, starting from cyclen, has been developed, offering an alternative to the expensive commercial DOTA-tris(t-Bu ester) nih.gov. This on-resin DOTA synthesis has been shown to be as potent as using the commercial precursor nih.gov.
Automated Synthesis: The demand for radiolabeled DOTA-peptides has driven the development of automated synthesis modules. These systems offer a robust and reliable approach for the routine production of compounds like [¹⁷⁷Lu]Lu-DOTA-TATE and [⁹⁰Y]Y-DOTA-TATE, ensuring high radiochemical purity and minimizing radiation exposure to personnel nih.govnih.govresearchgate.net. These automated systems are adaptable for producing various radiopharmaceuticals, enhancing their utility in clinical and research settings nih.gov.
Click Chemistry: A significant leap in creating more complex DOTA-(Tyr3)-Octreotate derivatives has been the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click" chemistry. This method allows for the efficient synthesis of multimeric [Tyr3]octreotate analogs (dimers and tetramers) nih.govacs.orgacs.org. To circumvent potential issues with copper contamination, which could interfere with subsequent radiolabeling, metal-free introduction of DOTA via a "sulfo-click" amidation reaction has also been successfully employed nih.govacs.orgacs.org. These multimeric constructs are being investigated for their potential to enhance receptor binding and tumor uptake nih.govacs.orgacs.org.
| Synthesis Advancement | Key Features | Reported Advantages |
| Ultrasonic-Assisted SPPS | Use of ultrasonic agitation during solid-phase peptide synthesis. | Reduced synthesis time (~8-fold), lower reagent excess, higher yield. acs.org |
| On-Resin DOTA Synthesis | Direct synthesis of the DOTA chelator on the solid support using cyclen. | Cost-effective alternative to commercial DOTA precursors, comparable potency. nih.gov |
| Automated Synthesis Modules | Computer-controlled systems for radiolabeling of DOTA-peptides. | Robust, high-yield, high purity, reduced radiation exposure, adaptable. nih.govnih.govresearchgate.net |
| Click Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition. | Efficient synthesis of multimeric (dimeric, tetrameric) analogs. nih.govacs.orgacs.org |
| Sulfo-Click Amidation | Metal-free reaction between a sulfonyl azide (B81097) and a thioacid. | Avoids potential copper contamination from CuAAC, enabling clean DOTA introduction. nih.govacs.orgresearchgate.net |
Exploration of Novel Chelators and Linkers Beyond DOTA
While DOTA is the gold standard for chelating theranostic radiometals like ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y, its coordination chemistry is not optimal for all medically relevant radionuclides. This has prompted the exploration of alternative chelators and the strategic use of linkers to fine-tune the pharmacokinetic properties of the resulting radiopharmaceuticals.
Novel Chelators: A variety of alternative chelating agents are being investigated to improve stability and labeling efficiency with different radiometals.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): This chelator has shown particular promise for complexing ⁶⁸Ga and is being explored for creating alternative SSTR-targeting agents numberanalytics.comnovoprolabs.com.
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA is considered a superior chelator for copper radionuclides, such as ⁶⁴Cu, offering greater complex stability compared to DOTA novoprolabs.comresearchgate.net.
nih.govaneS4: This crown thioether macrocycle shows a preference for softer late transition metals, with potential applications for isotopes of rhodium, palladium, and platinum, which are of interest for targeted radionuclide therapy nih.gov. Bifunctional derivatives of nih.govaneS4 have been successfully conjugated to octreotide (B344500) as a proof-of-concept nih.gov.
| Chelator | Key Radionuclides | Potential Advantages over DOTA |
| NOTA | ⁶⁸Ga | Favorable coordination chemistry for Gallium-68. numberanalytics.comnovoprolabs.com |
| TETA | ⁶⁴Cu | Higher complex stability with Copper-64. novoprolabs.comresearchgate.net |
| nih.govaneS4 | Rh, Pd, Pt isotopes | Potential for chelating soft radiometals for therapy. nih.gov |
Rational Design of Next-Generation this compound Analogs with Enhanced Specificity and Pharmacological Properties
The rational design of new DOTA-(Tyr3)-Octreotate analogs is a major focus of current research, aiming to create molecules with superior tumor uptake, faster clearance from non-target tissues, and improved receptor binding profiles.
Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the structure of the analog and its biological activity is crucial. SAR studies involve systematic chemical modifications to the peptide sequence and linker to identify which changes lead to improved properties nih.govresearchgate.netnih.govnih.gov. For example, studies on Re-cyclized octreotide analogs, where the disulfide bridge is replaced by a metal coordination sphere, have been conducted to understand the impact of such structural changes on SSTR2 affinity nih.govnih.gov. These studies help to elucidate the key pharmacophore elements required for high-affinity receptor binding nih.govnih.gov.
Multimerization: One strategy to potentially increase binding affinity and tumor retention is multimerization, which involves creating dimers or tetramers of the octreotate peptide nih.govacs.orgacs.org. The underlying hypothesis is that these larger molecules can engage with multiple receptors simultaneously, leading to an avidity effect. Biodistribution studies in animal models have shown that an ¹¹¹In-labeled monomeric [Tyr3]octreotide conjugate had a higher initial tumor uptake compared to the standard, while a dimeric conjugate exhibited prolonged tumor retention, which could be beneficial for therapeutic applications nih.govacs.org.
SSTR Antagonists: While DOTA-(Tyr3)-Octreotate is an SSTR agonist, there is growing interest in developing SSTR antagonists. Preclinical studies have suggested that radiolabeled SSTR antagonists may recognize a higher number of receptor binding sites per cell, potentially leading to higher tumor-to-organ ratios compared to agonists. This has led to the preclinical and early clinical evaluation of compounds like [¹⁸F]AlF-NOTA-JR11, an SSTR2 antagonist, which has shown excellent imaging capability, in some cases superior to [⁶⁸Ga]Ga-DOTA-TATE nih.gov.
| Design Strategy | Rationale | Example Findings |
| SAR Studies | To understand how chemical structure affects biological activity and optimize molecular design. | Minor structural changes can significantly impact receptor affinity; pharmacophore conformation is key. nih.govnih.gov |
| Multimerization | To increase receptor binding avidity and tumor retention time. | Dimeric analogs show prolonged tumor retention in preclinical models. nih.govacs.org |
| SSTR Antagonists | To potentially target a higher number of receptor sites and improve tumor-to-background ratios. | [¹⁸F]AlF-NOTA-JR11 showed superior imaging of NENs compared to [⁶⁸Ga]Ga-DOTA-TATE in a pilot study. nih.gov |
Deeper Elucidation of Somatostatin (B550006) Receptor Biology and Downstream Signaling Pathways
A more profound understanding of SSTR biology is critical for the rational design of next-generation analogs and for predicting therapeutic response. Research is ongoing to unravel the complexities of SSTR signaling and its role in tumor biology.
SSTRs, particularly the SSTR2 subtype targeted by DOTA-(Tyr3)-Octreotate, are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.
However, SSTR signaling is not limited to this pathway. SSTR activation can also lead to:
Modulation of Ion Channels: SSTRs can influence potassium and calcium channels, affecting cellular excitability.
Activation of Phospholipase C (PLC): This can lead to an increase in intracellular calcium levels.
Protein Tyrosine Phosphatase (PTP) Activation: SSTRs can activate PTPs like SHP-1 and SHP-2, which can dephosphorylate and inactivate growth factor receptors and inhibit key proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways.
Cell Cycle Regulation: SSTR signaling can upregulate cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.
Induction of Apoptosis: Activation of SSTR2 and SSTR3 has been linked to the induction of programmed cell death in tumor cells.
The specific downstream effects of SSTR activation are highly dependent on the receptor subtype and the cellular context. A deeper understanding of these pathways will be crucial for developing analogs that can selectively trigger desired anti-tumor effects, such as apoptosis or cell cycle arrest, while minimizing other effects.
Integration with Advanced Preclinical Imaging Modalities and Multimodal Approaches
The preclinical evaluation of new DOTA-(Tyr3)-Octreotate analogs is increasingly reliant on sophisticated imaging techniques that provide a comprehensive in vivo characterization of these agents.
Hybrid Imaging: The integration of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with high-resolution anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) is now standard in preclinical research.
PET/CT: Provides quantitative data on radiotracer biodistribution and receptor expression, correlated with anatomical information from CT mums.ac.ir.
PET/MRI: Offers superior soft-tissue contrast compared to CT, which is particularly advantageous for visualizing tumors in complex anatomical regions like the head and neck or for detecting liver metastases nih.govajnr.orgnih.govresearchgate.net. PET/MRI allows for the simultaneous assessment of receptor expression (PET) and detailed tumor morphology and physiology (MRI), including diffusion-weighted imaging (DWI) to assess cellularity nih.govajnr.orgnih.govresearchgate.net.
Multimodal Probes: The future lies in the development of multimodal imaging probes, where a single molecular entity can be detected by multiple imaging techniques. This could involve creating derivatives of DOTA-(Tyr3)-Octreotate that are not only radiolabeled for nuclear imaging but also conjugated with fluorescent dyes for optical imaging or with paramagnetic centers for MRI. Such probes would allow for correlative imaging across different scales, from whole-body distribution down to cellular and subcellular levels, providing a more complete picture of the agent's behavior in a preclinical setting researchgate.net. This multimodal approach is essential for the in-depth preclinical assessment of novel theranostic nanoparticles and other complex drug delivery systems researchgate.net.
Q & A
Q. How is DOTA-(Tyr3)-Octreotate synthesized, and what quality control methods ensure peptide integrity?
DOTA-(Tyr3)-Octreotate is synthesized via solid-phase peptide synthesis (SPPS), incorporating DOTA at specific residues (e.g., Tyr3). Quality control involves:
- Spectrophotometric assays (e.g., UV at 280 nm) to quantify tryptophan/tyrosine content, avoiding phenylalanine interference .
- HPLC and mass spectrometry (MS) to verify purity and molecular weight .
- Receptor binding assays using somatostatin receptor (SSTR)-positive cell lines to confirm bioactivity, with IC50 values typically in the nanomolar range .
Q. What analytical techniques characterize the structural stability of DOTA-(Tyr3)-Octreotate-metal complexes?
- HPLC : Evaluates elution profiles of metal-DOTA complexes (e.g., ¹⁷⁷Lu, ⁶⁸Ga), with N-functionalized DOTA derivatives showing co-elution behavior ideal for isotopic labeling .
- Nuclear Magnetic Resonance (NMR) : Confirms coordination geometry and stability of lanthanide-DOTA complexes .
- MALDI-TOF MS : Validates mass shifts in peptide-metal conjugates, critical for tracking isotopic labeling efficiency .
Q. What receptor binding properties make DOTA-(Tyr3)-Octreotate suitable for targeting neuroendocrine tumors (NETs)?
DOTA-(Tyr3)-Octreotate binds SSTR2 receptors overexpressed in NETs. Key metrics include:
- High affinity : IC50 values of 1–10 nM in competitive binding assays using ¹¹¹In-labeled analogs .
- Internalization efficiency : ¹¹¹In-DTPA-[Tyr3]-octreotide shows superior receptor-mediated uptake compared to other analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., cysteine replacement) impact the biological activity of DOTA-(Tyr3)-Octreotate?
- Cysteine substitution studies : Replacing cysteine residues with non-sulfur analogs (e.g., serine) reduces disulfide bond formation while retaining receptor affinity. Binding assays (e.g., AR42J tumor models) show comparable tumor uptake but altered pharmacokinetics .
- Charge modifications : Adding negative charges (e.g., glutamic acid in octreotate vs. threonine in octreotide) enhances renal clearance but may reduce tumor retention .
Q. What methodologies address discrepancies in biodistribution data between preclinical and clinical studies?
- Dosimetry modeling : Compares ¹⁷⁷Lu-DOTA-(Tyr3)-Octreotate uptake in murine models (e.g., AR42J xenografts) vs. human NETs, adjusting for differences in receptor density and pharmacokinetics .
- Interspecies scaling : Accounts for variations in metabolic rates and organ uptake using allometric scaling factors .
Q. How can radiolabeling efficiency be optimized for therapeutic isotopes (e.g., ¹⁷⁷Lu, ⁹⁰Y)?
- Buffering conditions : Sodium acetate/acetic acid (pH 4.5) at 100°C for 20 minutes achieves >95% labeling efficiency for ¹⁷⁷Lu .
- Chelator-to-peptide ratio : A 1:1 molar ratio minimizes unbound isotopes while maintaining peptide stability .
- Quality control : Instant thin-layer chromatography (iTLC) or size-exclusion HPLC separates free isotopes from labeled peptides .
Q. What experimental designs validate the stability of DOTA-(Tyr3)-Octreotate in serum?
- Serum incubation assays : Incubate radiolabeled peptide in human serum at 37°C; measure intact peptide via HPLC at 1, 4, and 24 hours .
- Challenge studies : Add competing ions (e.g., Ca²⁺, Fe³⁺) to assess metal dissociation rates .
Data Contradictions and Resolution
Q. Why do tumor uptake values vary between ¹¹¹In-DOTA-[Tyr3]-octreotide and ⁹⁰Y-DOTA-[Tyr3]-octreotate in preclinical models?
- Isotope-specific pharmacokinetics : ⁹⁰Y (beta-emitter) exhibits longer tissue penetration, increasing background uptake in organs like the liver. ¹¹¹In (gamma-emitter) provides higher-resolution imaging but lower therapeutic efficacy .
- Receptor saturation : Higher molar activity of ⁹⁰Y-labeled peptides may saturate SSTR2 receptors, reducing tumor-to-background ratios .
Q. How to reconcile conflicting reports on renal toxicity of ¹⁷⁷Lu-DOTA-(Tyr3)-Octreotate?
- Dose fractionation : Administering smaller, repeated doses reduces nephrotoxicity while maintaining efficacy .
- Co-infusion of renal protectants : Amino acids (e.g., lysine/arginine) competitively inhibit proximal tubular reabsorption of radiolabeled peptides .
Methodological Best Practices
Q. Designing in vivo biodistribution studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
